molecular formula C13H25NO2 B13683161 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B13683161
M. Wt: 227.34 g/mol
InChI Key: QBURYPNGDRUDOX-UHFFFAOYSA-N
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Description

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a chemical compound based on the privileged 1-oxa-9-azaspiro[5.5]undecane scaffold, which is of significant interest in medicinal chemistry for constructing novel bioactive molecules . This spirocyclic framework is recognized for its three-dimensional structure and its presence in compounds with various pharmacological activities. The specific isobutyl substitution on the nitrogen atom and the hydroxyl functional group on the 4-position make this derivative a valuable intermediate for further chemical exploration and diversification. The primary research value of this compound and its analogues lies in their potential as inhibitors of key biological targets. Notably, derivatives containing the 1-oxa-9-azaspiro[5.5]undecane core have been synthesized and optimized as high-potency antituberculosis agents. These compounds have demonstrated activity against antibiotic-sensitive H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis by acting as inhibitors of the MmpL3 protein, which is essential for mycobacterial cell wall synthesis . The structural features of this scaffold make it a promising starting point for developing new therapeutics against infectious diseases. This product is offered For Research Use Only. It is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for personal use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C13H25NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11-12,15H,3-10H2,1-2H3

InChI Key

QBURYPNGDRUDOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

  • Starting scaffold : The synthesis often starts with tert-butoxycarbonyl (Boc)-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol , which is either commercially available or synthesized via established protocols involving Prins cyclization or other spirocyclization methods.
  • Deprotection : Boc-protected intermediates are deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine spirocyclic compound.
  • Alkylation : The introduction of the isobutyl group at the nitrogen (9-position) is achieved by nucleophilic substitution using isobutyl chloroformate or isobutyl halides in the presence of bases such as sodium hydride or N-methylmorpholine.

Representative Synthetic Procedure

Step Reagents and Conditions Description Yield/Notes
1 Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol in dry DMF, NaH, 0 °C Deprotonation of hydroxyl group and preparation for alkylation Stir 30 min under argon
2 Addition of isobutyl chloroformate dropwise at –30 °C with N-methylmorpholine Alkylation at nitrogen to introduce isobutyl group Reaction stirred 30 min at –30 °C
3 Stirring at room temperature for 16 h Completion of alkylation reaction Followed by aqueous workup and extraction
4 Treatment with trifluoroacetic acid in DCM at 0 °C for 6 h Boc deprotection to yield free amine Product isolated after evaporation and ether trituration

Alternative Alkylation Approaches

  • Alkylation can also be performed using alkyl halides such as isobutyl bromide or chloride under basic conditions (NaH in DMF).
  • The reaction conditions are optimized to maintain stereochemical integrity and avoid overalkylation or side reactions.

Optimization and Characterization

Reaction Optimization

  • Temperature control (0 °C to –30 °C) is critical for selective alkylation.
  • Use of anhydrous solvents (DMF, THF) and inert atmosphere (argon) prevents side reactions.
  • Stoichiometric ratios of base to alkylating agent influence yield and purity.

Characterization Techniques

Summary Table of Key Preparation Steps

Stage Compound Reagents/Conditions Purpose Key Observations
1 Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol NaH, DMF, 0 °C Deprotonation Ready for alkylation
2 Intermediate Isobutyl chloroformate, N-methylmorpholine, –30 °C Alkylation at N-9 High selectivity, good yield
3 Alkylated intermediate Stir at RT 16 h Completion of reaction Reaction monitored by TLC
4 Final product Trifluoroacetic acid, DCM, 0 °C Boc deprotection Pure this compound obtained

Perspectives from Different Research Sources

  • The synthesis methods described in emphasize the importance of low-temperature alkylation and careful deprotection to preserve the spirocyclic integrity.
  • Research in and highlights the use of Boc-protected intermediates as versatile precursors for functionalization, including isobutyl substitution.
  • The synthetic approach aligns with optimization studies targeting biological activity, such as antituberculosis and receptor agonist applications, underscoring the relevance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacteria, and inhibiting it disrupts the transport of essential molecules, leading to bacterial death . The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic compounds with 1-oxa-9-azaspiro[5.5]undecane cores exhibit diverse biological activities depending on substituents and functional group modifications. Below is a detailed comparison:

Substituent Variations on the Nitrogen Atom

Compound Name Substituent on N Molecular Weight Key Applications/Activity Synthesis Highlights References
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Isobutyl 243.34* FFA1 agonist development Alkylation of Boc-protected precursor
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Benzyl 277.37 Intermediate for bioactive molecules Similar alkylation with benzyl halides
9-[(3-Fluoropyridin-4-yl)methyl]-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol 3-Fluoropyridinyl 401.43 Bioactive insecticide (Streptomyces-derived) Found in hexane extracts of microbial symbionts
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Cyclopropyl 302.41 Automated synthesis optimization Capsule-based synthesis (30% yield)

Notes:

  • Biological Activity : The isobutyl derivative’s FFA1 agonist activity contrasts with the insecticidal properties of the fluoropyridinyl analog .
  • Synthesis Efficiency : Automated methods (e.g., capsule-based synthesis) for cyclopropyl derivatives achieve lower yields compared to traditional alkylation routes .

Functional Group Modifications

Compound Name Functional Groups Molecular Weight Key Features References
This compound -OH at C4 243.34* Hydroxyl enhances hydrogen bonding
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate -O-t-Bu, -COO-t-Bu 297.41 Boc protection improves stability
(2R,4S,6R,8R,9S)-8-(3-Azidopropyl)-...-1,7-dioxaspiro[5.5]undecan-4-ol -OH, -N3 406.48 Azide enables click chemistry applications

Notes:

  • The hydroxyl group in the target compound is critical for receptor interaction in FFA1 agonists, while azide-functionalized analogs are tailored for bioconjugation .

Ring System Variations

Compound Name Core Structure Key Applications References
1-Oxa-4-azaspiro[5.5]undecane,4,5-diethyl 1-Oxa-4-azaspiro[5.5]undecane Unknown (exploratory synthesis)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione 7-Oxa-9-azaspiro[4.5]decane Fluorescent probes

Notes:

  • Expanding the spiro ring (e.g., from [5.5] to [4.5]) alters conformational rigidity and electronic properties, impacting target selectivity .

Research Findings and Implications

FFA1 Agonist Development : The isobutyl derivative’s simplified spirocyclic periphery retains agonist activity comparable to LY2881835, validating its use in diabetes drug discovery .

Insecticidal Activity: Analogs like HE9 demonstrate the versatility of spirocyclic scaffolds in non-pharmaceutical applications, such as pest control .

Synthesis Innovations: Automated platforms enable rapid diversification of spirocyclic compounds but require optimization to improve yields .

Biological Activity

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an agonist for free fatty acid receptor 1 (GPR40) and its antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C${13}$H${21}$N${1}$O${1}$. Its structural uniqueness lies in the combination of an isobutyl group with a spirocyclic framework, which enhances its interaction with biological targets compared to similar compounds. This modification may lead to improved pharmacokinetic properties and selectivity towards specific receptors.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. GPR40 Agonism
The compound has been identified as an agonist for GPR40, a receptor involved in metabolic regulation. Agonists of GPR40 can influence insulin secretion and may have applications in treating metabolic disorders such as diabetes.

2. Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties comparable to established antibiotics like ciprofloxacin. This suggests potential applications in combating bacterial infections.

3. Antituberculosis Activity
In related research, spirocyclic inhibitors containing the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown high activity against Mycobacterium tuberculosis, particularly against antibiotic-sensitive and some multiresistant strains. These findings indicate the potential of this compound as a candidate for further development in tuberculosis treatment .

Synthesis and Mechanisms

The synthesis of this compound typically involves several steps, including the use of Boc-protected intermediates that are subsequently deprotected to yield the desired spirocyclic amine. Understanding the mechanisms through which this compound exerts its biological effects is crucial for elucidating its pharmacological potential.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
1-Oxa-9-Azaspiro[5.5]undecaneLacks isobutyl groupModerate GPR40 activity
1,4-Diazaspiro[5.5]undecanContains two nitrogen atomsPotential antidepressant activity
4-Oxa-[8,12]-diazadispiroMore complex diazadispiro structureDual receptor activity (sigma and mu-opioid)

The structural specificity of this compound may lead to unique pharmacological properties not observed in other derivatives, enhancing its potential as a therapeutic agent.

Case Studies

Recent studies have highlighted the efficacy of spirocyclic compounds in various biological contexts:

  • Antituberculosis Study : A study focusing on spirocyclic inhibitors targeting the MmpL3 protein of M. tuberculosis demonstrated that optimized derivatives showed significant activity against resistant strains, suggesting that similar compounds could be developed based on the structure of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan .
  • Metabolic Regulation : Research into GPR40 agonists has shown that compounds derived from this scaffold can enhance insulin secretion, indicating their potential utility in diabetes management.

Q & A

Basic Question

  • HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradients) .
  • Accelerated Stability Studies : Store at 4°C in amber vials; degradation <5% over 6 months (per ICH Q1A guidelines) .
  • Karl Fischer Titration : Monitors water content (<0.1% w/w) to prevent hydrolysis .

What strategies are used in structure-activity relationship (SAR) studies?

Advanced Question
SAR workflows integrate:

  • Parallel Synthesis : Libraries of analogs with varied substituents (e.g., alkyl, aryl) at C9 and C4 positions .
  • Enzymatic Assays : High-throughput sEH inhibition screening (96-well plates) .
  • QSAR Models : Machine learning (Random Forest) predicts bioactivity using descriptors like polar surface area and H-bond donors .

What mechanistic insights are gained from kinetic studies of spirocyclic reactions?

Advanced Question
Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to sEH, revealing kon ~1×10⁵ M⁻¹s⁻¹ .
  • Isothermal Titration Calorimetry (ITC) : Quantifies ΔH and ΔS of binding, showing entropy-driven interactions .
  • Stopped-Flow Spectroscopy : Captures rapid intermediates in Prins cyclization (t1/2 <10 ms) .

Comparative Table: Structural Analogs and Key Features

Compound NameKey Structural DifferencesBioactivity (IC50/MIC)Reference
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-olBenzyl at C9, hydroxyl at C4sEH IC50: 15 nM; MmpL3 MIC: 3 µM
3-Azaspiro[5.5]undecaneNo oxygen heteroatomWeak sEH inhibition (IC50 >1 µM)
1-Oxa-3,9-diazaspiro[5.5]undecan-2-oneKetone at C2Antihypertensive activity (ED50: 10 mg/kg)

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